molecular formula C11H10F3N3O2 B442802 Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 514799-12-3

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B442802
CAS RN: 514799-12-3
M. Wt: 273.21g/mol
InChI Key: ZVXMRVPNSIEQKW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C11H10F3N3O2 . It is part of the pyrazolo[1,5-a]pyrimidine family of N-heterocyclic compounds, which have attracted significant attention in medicinal chemistry and material science due to their diverse biological activity and significant photophysical properties .


Synthesis Analysis

The synthesis of this compound and its derivatives has been widely studied. One method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . Another approach involves a Cu (II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem . The structure is based on a pyrazolo[1,5-a]pyrimidine core, with additional functional groups attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases such as PubChem . For example, it is known that the compound forms colorless crystals with a melting point of 85–86°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Trifluoromethylated Pyrazolo[1,5-a]pyrimidine Synthesis : The compound has been utilized in the synthesis of novel fluorescent molecules and potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, showcasing stronger activity than their methyl analogues and notable fluorescence intensity, indicating its utility as an attractive fluorophore (Wu et al., 2006).
  • Crystal Structure and Biological Activity : Derivatives of the compound have been synthesized and shown distinct effective inhibition on the proliferation of some cancer cell lines, pointing to its significance in anticancer research (Liu et al., 2016).
  • Efficient Synthesis of Disubstituted Pyrazolo[1,5-a]pyrimidines : A novel two-step synthesis method has been reported for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, highlighting the compound's role as a building block for synthesizing biologically interesting molecules (Jismy et al., 2018).

Biological and Medicinal Applications

  • Antimicrobial and Radical Scavenging Activities : New diazo dyes derived from pyrazolo[1,5-a]pyrimidine exhibited activity against both Gram-positive and Gram-negative bacteria and fungi. These compounds also showed excellent antioxidant activities, with one compound demonstrating higher activity than Vitamin C (Şener et al., 2017).
  • Anticancer and Anti-5-lipoxygenase Agents : Synthesized derivatives of pyrazolopyrimidines have been evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and for 5-lipoxygenase inhibition, revealing the structure-activity relationships and potential therapeutic applications (Rahmouni et al., 2016).

Future Directions

The future directions for the study of this compound and its derivatives are promising. The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The compound’s potential for antitumor activity and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemical Analysis

Biochemical Properties

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with purine analogues, acting as an antimetabolite in purine biochemical reactions . This interaction can inhibit or modify the activity of enzymes involved in purine metabolism, thereby affecting the overall metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent . Additionally, it affects the production of nitric oxide and tumor necrosis factor-α in human microglia cells, demonstrating its anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of the endoplasmic reticulum chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . These interactions highlight its potential as a neuroprotective and anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in purine metabolism, acting as an antimetabolite . This interaction can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific binding proteins and transporters, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.

properties

IUPAC Name

ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-3-19-10(18)7-5-15-17-8(11(12,13)14)4-6(2)16-9(7)17/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXMRVPNSIEQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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